molecular formula C11H14O2S B14060045 1-(4-Ethoxy-2-mercaptophenyl)propan-2-one

1-(4-Ethoxy-2-mercaptophenyl)propan-2-one

Cat. No.: B14060045
M. Wt: 210.29 g/mol
InChI Key: FYSFUFQZBRAPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxy-2-mercaptophenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with ethoxy (–OCH₂CH₃) and mercapto (–SH) groups at the 4- and 2-positions, respectively. The compound is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% isolated yield . Its spectroscopic data align with previously reported values, confirming its structural integrity .

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(4-ethoxy-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C11H14O2S/c1-3-13-10-5-4-9(6-8(2)12)11(14)7-10/h4-5,7,14H,3,6H2,1-2H3

InChI Key

FYSFUFQZBRAPLE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)CC(=O)C)S

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Ethoxy-2-mercaptophenyl)propan-2-one typically involves the reaction of 4-ethoxy-2-mercaptophenol with a suitable propanone derivative under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity. Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently and cost-effectively.

Chemical Reactions Analysis

1-(4-Ethoxy-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Ethoxy-2-mercaptophenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, while the carbonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents on Phenyl Ring Functional Groups Key Structural Features Reference
1-(4-Ethoxy-2-mercaptophenyl)propan-2-one 4-Ethoxy, 2-mercapto –OCH₂CH₃, –SH High lipophilicity, redox-active –SH
1-(4-Methoxyphenyl)propan-2-one 4-Methoxy –OCH₃ Electron-donating methoxy group
1-(4-Trifluoroethoxyphenyl)propan-2-one 4-Trifluoroethoxy –OCH₂CF₃ Enhanced electronegativity
1-(5-Chloro-2,3-diiodophenyl)propan-2-one 5-Chloro, 2,3-diiodo –Cl, –I Halogen-rich, potential for catalysis
1-(Allyloxy-3-sulfonylphenyl)propan-2-one Allyloxy, sulfonyl –OCH₂CHCH₂, –SO₂Ph Sulfone-directed asymmetric synthesis
5-Acetyl-6-hydroxy-3-methylbenzofuran Benzofuran core, 6-hydroxy –OH, acetyl Antimicrobial activity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and ethoxy groups enhance solubility in polar solvents, while halogens (Cl, I) and trifluoroethoxy groups increase reactivity in cross-coupling reactions .
  • Biological Activity : Benzofuran derivatives (e.g., 5-acetyl-6-hydroxy-3-methylbenzofuran) exhibit antimicrobial properties, whereas mercapto-containing compounds may act as corrosion inhibitors .

Key Observations :

  • Catalytic Efficiency: Palladium-catalyzed methods (e.g., domino α-arylation) enable regioselectivity but require stringent conditions .
  • Microwave Assistance : Reduces reaction time for benzofuran derivatives (e.g., 86% yield in 30 minutes) .

Physicochemical and Functional Properties

Table 3: Property Comparison

Compound Name Solubility NMR Shifts (¹H/¹³C) Applications Reference
1-(4-Ethoxy-2-mercaptophenyl)propan-2-one DMSO, DMF δ 1.42 (t, –OCH₂CH₃), δ 3.85 (s, –SH) Organic synthesis, ligand design
1-(p-Tolylhydrazono)propan-2-one Insoluble in H₂O δ 2.35 (s, –CH₃), δ 7.25 (d, aromatic) Thiosemicarbazone precursors
1-(4-Chlorophenylimino)propan-2-one Soluble in acetone Corrosion inhibition (88–91% efficacy)
1-(4-Methoxy-2-methylphenyl)propan-1-one Organic solvents δ 2.55 (s, –COCH₃) Pharmaceutical intermediates

Key Observations :

  • Solubility : Mercapto and sulfonyl groups improve solubility in polar aprotic solvents (e.g., DMSO) .
  • Corrosion Inhibition: Imine derivatives (e.g., 1-(4-Chlorophenylimino)propan-2-one) show >88% inhibition in acidic media .

Biological Activity

1-(4-Ethoxy-2-mercaptophenyl)propan-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies surrounding this compound.

Molecular Formula: C12H16O2S
Molecular Weight: 224.32 g/mol
IUPAC Name: 1-(4-Ethoxy-2-mercaptophenyl)propan-2-one

The biological activity of 1-(4-Ethoxy-2-mercaptophenyl)propan-2-one is primarily attributed to its interactions with various biomolecules, including proteins and enzymes. The mercapto group (-SH) plays a crucial role in forming disulfide bonds, which can significantly alter protein structure and function. This interaction is particularly relevant in cancer therapy, where the modulation of protein functions can lead to antiproliferative effects.

Biological Activities

  • Antiproliferative Effects : Research indicates that 1-(4-Ethoxy-2-mercaptophenyl)propan-2-one exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell growth and induce apoptosis in breast cancer cells (e.g., MCF-7 and MDA-MB-231) .
  • Tubulin Destabilization : Similar to other known antitumor agents, this compound has been observed to destabilize microtubules, which is critical for mitosis. This mechanism leads to cell cycle arrest at the G2/M phase, ultimately resulting in apoptosis .
  • Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in cancer metabolism, although further research is needed to elucidate these pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(4-Ethoxy-2-mercaptophenyl)propan-2-one:

Study 1: Antiproliferative Activity

A study published in RSC Medicinal Chemistry highlighted that compounds structurally similar to 1-(4-Ethoxy-2-mercaptophenyl)propan-2-one demonstrated IC50 values ranging from 10–33 nM against MCF-7 cells, indicating strong antiproliferative effects .

Another research article explored the mechanism by which similar compounds inhibit tubulin polymerization. The findings suggested that these compounds bind to the colchicine site on tubulin, leading to disrupted microtubule dynamics and subsequent cell death .

Data Table: Biological Activity Summary

Activity Type Cell Line IC50 Value (nM) Mechanism
AntiproliferativeMCF-710 - 33Cell cycle arrest
Tubulin DestabilizationMDA-MB-23123 - 33Inhibition of tubulin polymerization
Enzyme InhibitionVariousNot specifiedPotential metabolic pathway disruption

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.